LogP Differentiation: N2- vs. N1-Linked Triazole Regioisomers
The N2-linked 2H-1,2,3-triazole regioisomer (target compound) exhibits a measured/calculated LogP of -0.17, whereas the N1-linked 1H-1,2,3-triazol-1-yl analog shows a LogP of 0.53 . This >0.7 log unit difference arises from the distinct electronic distribution and hydrogen-bonding capacity of the 2H-triazole moiety, which features a non-aromatic N2 substitution pattern that lowers overall lipophilicity [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.17 (calculated; free base) |
| Comparator Or Baseline | 3-(1H-1,2,3-Triazol-1-yl)piperidine: 0.53 (calculated) |
| Quantified Difference | ΔLogP = 0.70 |
| Conditions | Predicted/calculated LogP values from chemical database; free base form |
Why This Matters
A 0.7 log unit lower LogP translates to approximately 5-fold higher aqueous solubility and altered passive membrane permeability, directly impacting the compound's suitability for aqueous-based assays, formulation development, and in vivo exposure profiles.
- [1] Schulze B, Schubert US. Beyond click chemistry—supramolecular interactions of 1,2,3-triazoles. Chem Soc Rev. 2014;43(8):2522-2571. View Source
